molecular formula C15H15Cl2NOS B5758599 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine

Cat. No.: B5758599
M. Wt: 328.3 g/mol
InChI Key: RAJZWFWYHAQKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a chemical compound with the molecular formula C15H15Cl2NOS and a molecular weight of 328.263 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Safety and Hazards

The safety data sheet (SDS) for “1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine” can be viewed and downloaded for free at Echemi.com . This will provide detailed information about the safety and hazards associated with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-chlorobenzothiophene. The chlorination of benzothiophene is carried out using chlorine gas in the presence of a catalyst.

    Carbonylation: The carbonyl group is introduced into the benzothiophene ring through a carbonylation reaction. This step involves the use of carbon monoxide and a suitable catalyst, such as palladium.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the benzothiophene ring. This step involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemicals. Its properties make it suitable for applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-piperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.

    Methyl 2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino]benzoate: This compound contains a benzoate group instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NOS/c1-9-4-6-18(7-5-9)15(19)14-13(17)11-3-2-10(16)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZWFWYHAQKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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